N-[(3R)-piperidin-3-yl]propanamide
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Overview
Description
N-[(3R)-piperidin-3-yl]propanamide is an organic compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and propanamide, an amide derivative of propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-piperidin-3-yl]propanamide typically involves the reaction of piperidine with propanoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Propanoyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-[(3R)-piperidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-[(3R)-piperidin-3-yl]propanamide
- N-[(3R,4R)-3-Methyl-4-piperidinyl]-N-phenylpropanamide
Uniqueness
N-[(3R)-piperidin-3-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and amide group combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[(3R)-piperidin-3-yl]propanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
YCSINODYAVEIAO-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CCC(=O)NC1CCCNC1 |
Origin of Product |
United States |
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